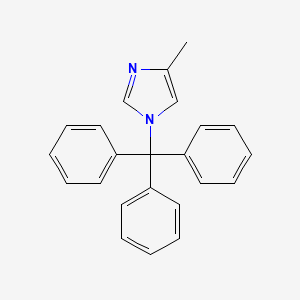

4-Methyl-1-trityl-1H-imidazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazole derivatives, including "4-Methyl-1-trityl-1H-imidazole," often involves multi-step chemical processes. Techniques such as regioselective synthesis, one-pot synthesis, and palladium-catalyzed cyclization are commonly employed. For instance, the regioselective synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles from common intermediates has been developed using N-alkylation methods (Delest et al., 2008). Additionally, a one-pot synthesis approach for diversely functionalized trisubstituted imidazoles from 1,3-bishet(aryl)monothio-1,3-diketones has been reported (Yugandar et al., 2016).

Molecular Structure Analysis

Imidazoles like "4-Methyl-1-trityl-1H-imidazole" exhibit a planar, conjugated, and aromatic ring system. The structure of related imidazole derivatives has been extensively studied using methods like X-ray crystallography and NMR spectroscopy. For example, the structure of a rearrangement product, 1-methyl-3-(5-amino-1-benzylimidazol-4-yl)-1,2,4-triazole, was elucidated, showing the planarity of the imidazol-4-yl-triazole system (Afshar et al., 1987).

Chemical Reactions and Properties

Imidazoles undergo various chemical reactions, including cycloannulation, N-alkylation, Suzuki coupling, and nucleophilic substitution. These reactions are pivotal in the synthesis and functionalization of imidazole compounds. For instance, the synthesis of 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles involves oxidation and displacement reactions, leading to compounds active against fungi and bacteria (Heeres & van Cutsem, 1981).

Physical Properties Analysis

The physical properties of "4-Methyl-1-trityl-1H-imidazole" and similar compounds are determined by their molecular structure. The solubility, melting point, and crystalline structure can vary significantly based on the substitution pattern on the imidazole ring. For example, the crystal structure of 2,4,5-tribromo-1-methyl-1H-imidazole has been determined, revealing intermolecular hydrogen bonding and π-π stacking interactions influencing its physical properties (Peppel & Köckerling, 2009).

Chemical Properties Analysis

"4-Methyl-1-trityl-1H-imidazole" shares chemical properties common to imidazoles, such as basicity, nucleophilicity, and the ability to form complexes with metals. These properties are influenced by the electronic nature of the substituents on the imidazole ring. For example, the synthesis and magnetic and EPR studies of an imidazolate-bridged tetranuclear copper(II) complex highlight the ability of imidazole derivatives to act as ligands in complex formation (Chaudhuri et al., 1993).

Applications De Recherche Scientifique

Copper Corrosion Inhibition

4-Methyl-1-trityl-1H-imidazole and its derivatives have been studied for their potential as corrosion inhibitors, particularly for copper. Kovačević, Milošev, and Kokalj (2017) found that the adsorption bonding of imidazoles plays a significant role in their efficiency as corrosion inhibitors in NaCl solutions. The study suggests that the efficiency of imidazoles, including 4-Methyl-1-trityl-1H-imidazole derivatives, is affected by their molecular structure and bonding to metal surfaces (Kovačević, Milošev, & Kokalj, 2017).

Electrolyte for Fuel Cells

Imidazole derivatives, including 1-methyl imidazole, have been used as additives in polybenzimidazole (PBI) equilibrated with phosphoric acid, demonstrating high-temperature proton-conducting properties. This research by Schechter and Savinell (2002) highlights the potential application of imidazole derivatives in developing advanced materials for fuel cell technologies (Schechter & Savinell, 2002).

Synthesis of Biological Molecules

The study by Orhan et al. (2019) explored the synthesis and characterization of new 4-Methyl-5-Imidazole Carbaldehyde derivatives. These compounds, derived from 4-methyl-1H-imidazole, are used as building blocks in medicinal chemistry due to their presence in many biologically significant molecules. This research expands the potential applications of imidazole derivatives in pharmaceutical and medicinal chemistry (Orhan, Kose, Alkan, & Öztürk, 2019).

Metal-Based Chemotherapy Against Tropical Diseases

Navarro et al. (2000) discussed the synthesis of copper complexes with imidazole derivatives, including 1-[[(2-chlorophenyl)diphenyl]methyl]-1H-imidazole, for potential applications in metal-based chemotherapy against tropical diseases. This research indicates the possible therapeutic applications of imidazole derivatives in developing new treatment strategies (Navarro, Lehmann, Cisneros-Fajardo, Fuentes, Sánchez-Delgado, Silva, & Urbina, 2000).

Safety And Hazards

Propriétés

IUPAC Name |

4-methyl-1-tritylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2/c1-19-17-25(18-24-19)23(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDROHFZOCLUMKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347141 | |

| Record name | 4-Methyl-1-trityl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1-trityl-1H-imidazole | |

CAS RN |

82594-80-7 | |

| Record name | 4-Methyl-1-trityl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1268450.png)

![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1268451.png)

![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268453.png)

![8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268454.png)